Cas no 3217-09-2 (2-(benzylamino)propan-1-ol)

2-(benzylamino)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-benzylaminopropan-1-ol
- -
- 2-(benzylamino)propan-1-ol
- NSC-75641
- MFCD20441630
- SB84602
- 1-Propanol, dl-2-benzylamino-
- NSC 75641
- D77610
- EN300-165597
- 1-Propanol, dl-2-benzylamino-,
- HMS1704G10
- A929137
- 2-Benzylamino-propan-1-ol
- MFCD03840382
- 2-(Benzylamino)-1-propanol
- 2-(Benzylamino)-1-propanol #
- SCHEMBL1005593
- (R)-2-(Benzylamino)-1-propanol
- MFCD00021997
- 2-[(Phenylmethyl)amino]-1-propanol
- SY123602
- 2-benzylaminopropanol
- CS-W000322
- NSC-60402
- DL-2-BENZYLAMINO-1-PROPANOL
- (S)-2-(Benzylamino)-1-propanol
- SB76093
- DB-120484
- NS00096159
- AKOS022483414
- 3217-09-2
- DTXSID50880758
- 6940-81-4
- SY047360
- NSC75641
- NSC 60402
- NSC60402
- N-benzyl-2-aminopropanol
- ss-Phenyl-ss-hydroxyisopropyl-N-methylamin
- AKOS000301536
- CS-17299
- SB44565
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- MDL: MFCD00021997
- Inchi: InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
- InChI Key: PJXWCRXOPLGFLX-UHFFFAOYSA-N
- SMILES: CC(CO)NCC1=CC=CC=C1
Computed Properties
- Exact Mass: 165.11545
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: 1.3
Experimental Properties
- PSA: 32.26
2-(benzylamino)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-165597-0.1g |
2-(benzylamino)propan-1-ol |
3217-09-2 | 95% | 0.1g |
$54.0 | 2023-02-17 | |
Enamine | EN300-165597-0.5g |
2-(benzylamino)propan-1-ol |
3217-09-2 | 95% | 0.5g |
$121.0 | 2023-02-17 | |
Enamine | EN300-165597-10.0g |
2-(benzylamino)propan-1-ol |
3217-09-2 | 95% | 10.0g |
$975.0 | 2023-02-17 | |
Aaron | AR01AZ33-1g |
2-(benzylamino)propan-1-ol |
3217-09-2 | 96% | 1g |
$84.00 | 2025-02-10 | |
Enamine | EN300-165597-50mg |
2-(benzylamino)propan-1-ol |
3217-09-2 | 95.0% | 50mg |
$34.0 | 2023-09-21 | |
Enamine | EN300-165597-250mg |
2-(benzylamino)propan-1-ol |
3217-09-2 | 95.0% | 250mg |
$71.0 | 2023-09-21 | |
Enamine | EN300-165597-10000mg |
2-(benzylamino)propan-1-ol |
3217-09-2 | 95.0% | 10000mg |
$965.0 | 2023-09-21 | |
Aaron | AR01AZ33-500mg |
2-(benzylamino)propan-1-ol |
3217-09-2 | 97% | 500mg |
$83.00 | 2023-12-14 | |
1PlusChem | 1P01AYUR-5g |
2-(benzylamino)propan-1-ol |
3217-09-2 | 95% | 5g |
$760.00 | 2024-05-05 | |
Enamine | EN300-165597-500mg |
2-(benzylamino)propan-1-ol |
3217-09-2 | 95.0% | 500mg |
$113.0 | 2023-09-21 |
2-(benzylamino)propan-1-ol Related Literature
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Farukh Arjmand,Mohd Muddassir,Yusra Zaidi,Debashis Ray Med. Chem. Commun. 2013 4 394
Additional information on 2-(benzylamino)propan-1-ol
Introduction to 2-(benzylamino)propan-1-ol (CAS No. 3217-09-2)
2-(benzylamino)propan-1-ol, with the chemical formula C₉H₁₃NO, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This alcohol derivative features a benzylamino substituent, making it a versatile intermediate in the development of various pharmacologically active molecules. Its unique structural properties have garnered attention in recent years, particularly for its role in medicinal chemistry and drug discovery.
The compound is primarily recognized for its utility as a building block in the synthesis of more complex molecules. The presence of both an alcohol and an amino group allows for diverse chemical modifications, enabling its incorporation into a wide range of therapeutic agents. Recent studies have highlighted its potential in the development of novel treatments for neurological disorders, where its ability to interact with biological targets is of particular interest.
In the realm of academic research, CAS No. 3217-09-2 has been utilized in several groundbreaking investigations. One notable area involves its application as a precursor in the synthesis of bioactive peptides and peptidomimetics. The benzylamino group facilitates the introduction of protected amino acids, streamlining the construction of peptide chains with high precision. This has implications for creating targeted therapies that mimic natural bioactive peptides, offering advantages over traditional small-molecule drugs.
Moreover, 2-(benzylamino)propan-1-ol has shown promise in the development of enzyme inhibitors. Its structural motif is well-suited for designing molecules that can selectively bind to active sites on enzymes involved in metabolic pathways. Such inhibitors are crucial in treating conditions like diabetes and hyperlipidemia by modulating key enzymatic activities. Recent advancements in computational chemistry have further enhanced the design process, allowing researchers to predict binding affinities and optimize lead compounds more efficiently.
The compound’s relevance extends to the field of materials science, particularly in the synthesis of functional polymers and coatings. The alcohol functionality enables hydroxyl-mediated crosslinking reactions, resulting in polymers with tailored mechanical and thermal properties. These materials find applications in biomedical devices, such as drug-eluting stents and tissue engineering scaffolds, where controlled degradation and biocompatibility are essential.
Recent patents have demonstrated innovative applications of CAS No. 3217-09-2 in agrochemical formulations. By serving as an intermediate in the synthesis of plant growth regulators and pesticides, this compound contributes to sustainable agricultural practices. Its role in enhancing crop resistance against pathogens while minimizing environmental impact underscores its importance beyond traditional pharmaceuticals.
From a synthetic chemistry perspective, 2-(benzylamino)propan-1-ol exemplifies the elegance of convergent strategies. It can be derived from readily available starting materials through multi-step processes that highlight modern synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions. These approaches not only improve yield but also reduce waste, aligning with green chemistry principles that are increasingly integral to industrial-scale production.
The compound’s pharmacokinetic profile has been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary data suggest favorable solubility and stability under physiological conditions, making it a promising candidate for oral and parenteral administration. Further investigations are underway to explore its potential as a prodrug or co-administered agent to enhance therapeutic efficacy.
In conclusion, 2-(benzylamino)propan-1-ol (CAS No. 3217-09-2) represents a cornerstone in modern chemical biology and drug discovery. Its multifaceted applications span from peptide synthesis to polymer science and beyond, demonstrating its versatility as a synthetic intermediate. As research continues to uncover new methodologies and therapeutic targets, this compound will undoubtedly remain at the forefront of innovation in pharmaceuticals and related industries.
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